molecular formula C18H16O9 B1253866 Decarboxythamnolic acid

Decarboxythamnolic acid

Cat. No.: B1253866
M. Wt: 376.3 g/mol
InChI Key: JQHGZAGUFPJYDL-UHFFFAOYSA-N
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Description

Decarboxythamnolic acid is a β-orcinol depside, a class of lichen-derived secondary metabolites characterized by ester-linked phenolic units. It is commonly found in lichens such as Phaeographis lyelli, Pertusaria spp., and Lepraria aurescens, where it often co-occurs with its precursor, thamnolic acid . Structurally, it is a decarboxylated derivative of thamnolic acid, lacking a carboxyl group (-COOH) present in the parent compound. Its molecular formula is C₁₉H₁₇O₈, with a molecular weight of 373.09 g/mol .

These tests differentiate it from closely related compounds like thamnolic acid.

Properties

Molecular Formula

C18H16O9

Molecular Weight

376.3 g/mol

IUPAC Name

3-(3-formyl-2,4-dihydroxy-6-methylphenoxy)carbonyl-2-hydroxy-6-methoxy-4-methylbenzoic acid

InChI

InChI=1S/C18H16O9/c1-7-5-11(26-3)13(17(23)24)15(22)12(7)18(25)27-16-8(2)4-10(20)9(6-19)14(16)21/h4-6,20-22H,1-3H3,(H,23,24)

InChI Key

JQHGZAGUFPJYDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)O)O)O)C=O)O

Origin of Product

United States

Comparison with Similar Compounds

Thamnolic Acid

Key Similarities and Differences :

  • Structure: Thamnolic acid retains a carboxyl group absent in decarboxythamnolic acid. Its molecular formula is C₂₀H₁₈O₉ (inferred from biosynthetic relationships), differing by CO₂ loss in this compound.
  • Chemical Reactivity: Thamnolic acid shows C+ yellow (sodium hypochlorite reaction due to the carboxyl group), contrasting with this compound’s C– .
  • Co-Occurrence: Both compounds are found in Phaeographis lyelli and Lepraria aurescens, but thamnolic acid is typically the major component, while this compound is minor .

Decarboxystenosporic Acid

  • Class: Orcinol depside (vs. β-orcinol in this compound).
  • Structure : Shares a decarboxylated backbone but differs in substituent arrangement. Molecular formula C₁₈H₁₆O₈ (from biosynthetic data) .
  • Occurrence: Found in Neofuscelia depsidella and Xanthoparmelia depsidella, unlike this compound’s presence in Graphidaceae and Pertusariaceae lichens .

Barbatic Acid

  • Class: Ortho-depside (structurally distinct from β-orcinol depsides).
  • Function: Often co-occurs with this compound in Graphis elegans but lacks the β-orcinol configuration .
  • Chemical Tests : Similar K+ red and P+ red reactions but distinguishable via chromatography .

Data Tables

Table 1: Structural and Chemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Class Key Chemical Tests Major Lichen Sources
This compound C₁₉H₁₇O₈ 373.09 β-Orcinol Depside C–, K+ yellow/red Phaeographis lyelli
Thamnolic acid C₂₀H₁₈O₉ 402.11 β-Orcinol Depside C+ yellow, K+ red Thamnolia vermicularis
Decarboxystenosporic acid C₁₈H₁₆O₈ 360.08 Orcinol Depside C–, K+ variable Neofuscelia depsidella
Barbatic acid C₂₀H₂₀O₇ 372.12 Ortho-Depside C+ yellow, K+ red Graphis elegans

Research Findings and Significance

Ecological Adaptability: this compound is prevalent in high-humidity, low-light environments, suggesting a role in UV protection or microbial resistance .

Taxonomic Utility: Its C– reaction distinguishes it from thamnolic acid, aiding in lichen species identification .

Biosynthetic Pathways: Decarboxylation of thamnolic acid likely occurs under specific enzymatic conditions, though the exact mechanism remains understudied .

Q & A

Q. What spectroscopic methods are used to determine the structural configuration of Decarboxythamnolic acid?

this compound's structure is elucidated using 1H and 13C NMR spectroscopy , supported by HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) analyses. Key spectral correlations include:

  • H-8 (δ2.50) with C-1 (δ112.4), C-5 (δ106.3), and C-6 (δ145.1).
  • H-5 (δ6.65) with C-1 (δ112.4) and C-8 (δ22.3).
  • Methyl groups (δ20.2–20.8 ppm) and carbonyl carbons (δ167.8–170.1 ppm) in 13C NMR . Comparative analysis with related depsides (e.g., thamnolic acid) via standardized 13C chemical shift tables is critical for validation (Table 2 in ).

Q. How is this compound differentiated from other β-Orcinol depsides in lichen extracts?

Differentiation relies on HPLC retention times , UV spectra , and mass spectrometry . For example:

  • This compound exhibits distinct HPLC peak areas and acid spray test reactivity compared to Decarboxystenosporic acid or Decarboxyanziaic acid .
  • Key 13C NMR differences include C-9 (δ84.3 vs. δ193.6 in salazinic acid) and C-7’ (δ163.6 vs. δ172.5 in thamnolic acid) .

Q. What ecological roles does this compound play in lichen species?

As a secondary metabolite , it is implicated in UV protection and microbial defense. For instance, it occurs as a minor component in Lepraria aurescens, coexisting with thamnolic acid, suggesting synergistic adaptive functions in harsh environments .

Advanced Research Questions

Q. How can researchers resolve spectral data discrepancies when identifying this compound in complex mixtures?

  • Comparative HMBC analysis : Cross-validate correlations (e.g., H-9’ with C-4’ and C-5’) against reference data for thamnolic acid and baeomycesic acid .
  • DEPT-135 spectra : Differentiate protonated vs. non-protonated carbons, critical for distinguishing overlapping signals in lichen extracts .
  • Reproducibility checks : Use standardized solvent systems (e.g., DMSO-d6) and calibration with internal standards (e.g., TMS) .

Q. What biosynthetic pathways are proposed for this compound in lichens?

As a β-Orcinol depside , its biosynthesis likely involves:

  • Polyketide synthase (PKS) activity : Assembly of orsellinic acid derivatives.
  • Oxidative decarboxylation : Removal of carboxyl groups from precursor molecules (e.g., thamnolic acid) .
  • Methylation and acetylation : Post-modification steps inferred from methyl (δ3.86–3.90 ppm) and acetyl (δ20.2–20.8 ppm) signals in NMR .

Q. What experimental design considerations are critical for isolating this compound from lichen matrices?

  • Extraction optimization : Use sequential solvent partitioning (e.g., acetone → ethyl acetate) to separate polar and non-polar compounds .
  • HPLC conditions : Employ C18 reverse-phase columns with UV detection at 254 nm, referencing retention times from Neofuscelia depsidella extracts .
  • Purity validation : Combine TLC (Rf values) and HRMS (High-Resolution Mass Spectrometry) to confirm molecular integrity .

Q. How can researchers address challenges in quantifying this compound using HPLC?

  • Calibration curves : Prepare synthetic standards or isolate pure fractions for linearity testing (e.g., 0.1–100 µg/mL) .
  • Matrix effects : Use spike-and-recovery experiments to assess interference from co-eluting compounds (e.g., depsidones) .
  • Reproducibility protocols : Document column temperature (±1°C) and mobile phase pH (±0.1) to minimize variability .

Methodological Guidelines

  • Data reporting : Adhere to ACS Style Guidelines for spectral data, including δ values (ppm), multiplicity, and coupling constants .
  • Ethical sourcing : Collect lichen specimens under permits, citing herbarium vouchers (e.g., CANB, HO) for reproducibility .
  • Literature review : Prioritize primary sources (e.g., Australian Journal of Chemistry) over aggregator websites to ensure accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decarboxythamnolic acid
Reactant of Route 2
Decarboxythamnolic acid

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